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Compound of Interest

Compound Name: Cyclosporin A-13C2,d4 (Major)

Cat. No.: B12386622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure of the

isotopically labeled immunosuppressant Cyclosporin A-13C2,d4. This document details its

chemical properties, the methodologies used for its structural elucidation, and its mechanism of

action, offering valuable insights for researchers in drug development and immunology.

Core Molecular Structure and Isotopic Labeling
Cyclosporin A is a cyclic undecapeptide with the chemical formula C₆₂H₁₁₁N₁₁O₁₂. The

isotopically labeled variant, Cyclosporin A-13C2,d4, possesses a molecular formula of

C₆₀¹³C₂H₁₀₇D₄N₁₁O₁₂.[1][2][3] This specific labeling, involving the incorporation of two Carbon-

13 atoms and four deuterium atoms, renders it a valuable tool in various analytical and

research applications, particularly in pharmacokinetic studies and as an internal standard for

quantitative analysis by mass spectrometry.[4][5]

While the precise positions of the isotopic labels can vary depending on the synthetic route,

they are strategically introduced to create a distinct mass shift without significantly altering the

molecule's chemical or biological properties.

Table 1: Quantitative Data for Cyclosporin A-13C2,d4
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Property Value

Chemical Formula C₆₀¹³C₂H₁₀₇D₄N₁₁O₁₂

Molecular Weight ~1208.62 g/mol

Unlabeled Molecular Formula C₆₂H₁₁₁N₁₁O₁₂

Unlabeled Molecular Weight ~1202.61 g/mol

Experimental Protocols for Structural
Characterization
The structural determination of Cyclosporin A and its isotopologues relies heavily on advanced

analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is instrumental in determining the three-dimensional structure of

Cyclosporin A in solution. For isotopically labeled compounds like Cyclosporin A-13C2,d4,

heteronuclear NMR techniques are particularly powerful.

Detailed Protocol for NMR Structural Analysis:

Sample Preparation: Dissolve a purified sample of Cyclosporin A-13C2,d4 in a suitable

deuterated solvent (e.g., chloroform-d or acetonitrile-d). The concentration should be

optimized for the specific NMR experiment, typically in the millimolar range.

Data Acquisition: Acquire a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY,

TOCSY, NOESY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer. The ¹³C-

labeling in Cyclosporin A-13C2,d4 will be particularly beneficial for ¹³C-edited and

heteronuclear correlation experiments.

Resonance Assignment: Utilize the suite of 2D NMR spectra to assign the chemical shifts of

all protons and carbons in the molecule. The through-bond correlation experiments (COSY,

TOCSY, HSQC, HMBC) are used to establish connectivities within and between amino acid

residues.
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Structural Restraint Generation: Use the Nuclear Overhauser Effect (NOE) data from

NOESY spectra to derive inter-proton distance restraints. NOEs are observed between

protons that are close in space (< 5 Å), providing crucial information about the molecule's

conformation.

Structure Calculation: Employ computational methods, such as distance geometry or

restrained molecular dynamics, to generate a family of 3D structures that are consistent with

the experimental NMR restraints.

Structure Validation: Assess the quality of the calculated structures using various validation

tools to check for consistency with the experimental data and known stereochemical

principles.

Mass Spectrometry (MS)
Mass spectrometry is a primary tool for confirming the molecular weight and elemental

composition of Cyclosporin A-13C2,d4 and for its quantification in biological matrices.

Detailed Protocol for LC-MS/MS Analysis:

Sample Preparation: For quantification in biological samples (e.g., whole blood), perform a

protein precipitation step using a solvent like acetonitrile, which may contain an internal

standard.

Chromatographic Separation: Employ liquid chromatography (LC) to separate Cyclosporin A-

13C2,d4 from other components in the sample. A C18 or a similar reversed-phase column is

typically used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile

or methanol) containing additives like formic acid or ammonium acetate to improve

ionization.

Ionization: Utilize electrospray ionization (ESI) in positive ion mode to generate protonated or

ammoniated molecular ions of the analyte.

Mass Analysis: In a tandem mass spectrometer (MS/MS), select the precursor ion of

Cyclosporin A-13C2,d4 (e.g., [M+H]⁺ or [M+NH₄]⁺) in the first mass analyzer.
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Fragmentation: Subject the selected precursor ion to collision-induced dissociation (CID) in a

collision cell to generate characteristic product ions.

Detection: Monitor specific precursor-to-product ion transitions (Selected Reaction

Monitoring or SRM) in the second mass analyzer for highly selective and sensitive

quantification.

Mechanism of Action: Signaling Pathway
Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-mediated

activation of T cells. The core of its mechanism involves the formation of a complex with an

intracellular receptor, cyclophilin, which then binds to and inhibits the phosphatase activity of

calcineurin.

This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T cells

(NFAT), a key transcription factor. Consequently, NFAT cannot translocate to the nucleus to

initiate the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).

The reduction in IL-2 production leads to a decrease in T cell proliferation and activation,

thereby suppressing the immune response.
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Caption: Signaling pathway of Cyclosporin A in a T cell.

Experimental Workflow for Structural Analysis
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The following diagram outlines a typical workflow for the comprehensive structural analysis of

Cyclosporin A-13C2,d4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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